Trk-IN-25 - 2412309-60-3

Trk-IN-25

Catalog Number: EVT-10992588
CAS Number: 2412309-60-3
Molecular Formula: C32H26F2N6O4
Molecular Weight: 596.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Trk-IN-25 is classified as a pyrazolo[3,4-b]pyridine derivative, which is a structural motif frequently explored in kinase inhibitor development. The compound has been synthesized through various chemical methodologies aimed at enhancing its biological activity against Trk receptors, particularly TrkA, which is implicated in several cancers and neurological disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Trk-IN-25 involves several steps utilizing advanced organic synthesis techniques. The process typically begins with commercially available starting materials, such as 5-bromo-1H-pyrazolo[3,4-b]pyridine. Key reactions include:

  1. Iodination: The bromine atom is replaced with iodine using N-iodosuccinimide (NIS) to form an iodinated intermediate.
  2. Protection of Amino Groups: The amino groups are protected using suitable protecting groups like para-methoxybenzyl chloride to facilitate further reactions without unwanted side reactions.
  3. Coupling Reactions: The protected intermediates undergo coupling reactions via the Buchwald-Hartwig cross-coupling method with various aryl or alkyl amines to form the final pyrazolo derivatives.
  4. Deprotection: Finally, the protecting groups are removed using trifluoroacetic acid or sodium hydroxide to yield Trk-IN-25.

This multi-step synthesis allows for the introduction of various substituents that can enhance the compound's potency and selectivity towards Trk receptors .

Molecular Structure Analysis

Structure and Data

Trk-IN-25 exhibits a complex molecular structure characterized by its pyrazolo[3,4-b]pyridine core. The molecular formula is typically represented as C₁₅H₁₃N₄O, with a molecular weight of approximately 269.29 g/mol. The compound's structure facilitates interactions with the ATP-binding site of TrkA through hydrogen bonding and hydrophobic interactions.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of Trk-IN-25 during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Trk-IN-25 participates in various chemical reactions that can elucidate its reactivity profile:

  1. Enzymatic Assays: In vitro assays demonstrate that Trk-IN-25 inhibits TrkA with an IC50 value indicative of its potency against this target.
  2. Reaction with Diketones: The compound can react with diketones under acidic conditions to form pyridopyrazolo derivatives, showcasing its versatility in synthetic applications.
  3. Formation of Arylidenes: It can also undergo condensation reactions with aromatic aldehydes to yield a range of arylidene derivatives .

These reactions highlight the compound's potential for further derivatization and optimization in drug development.

Mechanism of Action

Process and Data

The mechanism of action for Trk-IN-25 primarily involves its inhibition of the TrkA receptor's kinase activity. By binding to the ATP-binding site, it prevents substrate phosphorylation, which is crucial for downstream signaling pathways involved in cell proliferation and survival.

Molecular docking studies suggest that Trk-IN-25 forms multiple hydrogen bonds with key residues within the active site of TrkA, stabilizing its binding and effectively blocking receptor activation . This inhibition leads to reduced cellular proliferation in cancer cells expressing high levels of TrkA.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Trk-IN-25 possesses distinct physical properties:

  • Melting Point: Approximately 240 °C.
  • Solubility: Soluble in dimethyl sulfoxide and other polar solvents.
  • Spectroscopic Data: Characterized by specific infrared absorption peaks corresponding to functional groups present in its structure.

Chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity with strong acids or bases .

Applications

Scientific Uses

Trk-IN-25 is primarily explored for its applications in cancer therapeutics due to its selective inhibition of TrkA. Research indicates that it may be effective against tumors that overexpress this receptor type. Additionally, ongoing studies are investigating its potential neuroprotective effects in models of neurodegenerative diseases where Trk signaling plays a pivotal role.

The compound's ability to modulate key signaling pathways positions it as a promising candidate for further development in targeted therapies for both oncology and neurology .

Introduction to TRK Kinase Signaling in Oncogenesis

Molecular Biology of NTRK Gene Fusions and Fusion Partners

NTRK fusions arise from chromosomal rearrangements (e.g., inversions, translocations) that replace the extracellular ligand-binding domain of the receptor with oligomerization domains from fusion partners. This structural alteration promotes spontaneous dimerization and autophosphorylation of tyrosine residues within the kinase domain (Y676, Y680, Y681 in TRKA), leading to sustained downstream signaling [7] [9]. Over 80 fusion partners have been identified, with the following clinically prevalent across tumors:

Table 1: Common NTRK Fusion Partners and Associated Tumor Types

NTRK GeneFusion PartnerOncogenic MechanismPrimary Tumor Associations
NTRK1LMNA, TPM3Promotes constitutive dimerizationColorectal cancer, papillary thyroid cancer
NTRK2AFAP1, AGBL4Enhances kinase domain autoactivationGlioblastoma, low-grade glioma
NTRK3ETV6Mediates ligand-independent oligomerizationSecretory breast carcinoma, infantile fibrosarcoma

The ETV6-NTRK3 fusion is the most recurrent, observed in >90% of secretory breast carcinomas and congenital fibrosarcomas. Its chimeric protein retains the helix-loop-helix dimerization domain of ETV6, enabling spontaneous TRKC kinase activation [3] [10]. Novel fusion partners (e.g., NFASC for NTRK1 in glioblastoma) continue to be identified through RNA-based next-generation sequencing, which captures rare or previously unknown rearrangements [3] [5].

TRK Signaling Cascades in Tumorigenesis

Constitutive TRK fusion signaling activates three primary pathways critical for oncogenesis:

  • SHC/RAS/Mitogen-Activated Protein Kinase Pathway:Phosphorylated tyrosine residues (Y496 in TRKA) recruit adaptor proteins like SHC, which complex with Growth Factor Receptor-Bound Protein 2 (GRB2) and Son of Sevenless (SOS). This activates RAS GTPase, triggering the RAF/MEK/Extracellular Signal-Regulated Kinase cascade. Sustained Mitogen-Activated Protein Kinase signaling increases transcription of proto-oncogenes (FOS, JUN) and cyclins, accelerating cell cycle progression [2] [6]. In ETV6-NTRK3-positive tumors, this pathway drives uncontrolled proliferation and is inhibited by MEK-targeting agents [7].

  • Phosphatidylinositol 3-Kinase/AKT Pathway:TRK fusions phosphorylate Phosphatidylinositol 3-Kinase regulatory subunits (e.g., PIK3R1), activating the catalytic subunit PIK3CA. This generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), recruiting AKT to the membrane where it is activated by Phosphoinositide-Dependent Kinase-1. AKT then inhibits pro-apoptotic proteins (BAD, BAX) and stabilizes Cyclin D1, promoting cell survival and growth [2] [9]. In glioblastoma, NTRK2 fusions amplify this pathway to suppress apoptosis and support angiogenesis [4].

  • Phospholipase C-γ/Protein Kinase C Pathway:Phosphorylation of Y785 in TRKA activates Phospholipase C-γ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol and inositol trisphosphate. Diacylglycerol activates Protein Kinase C, regulating cell motility and invasion, while inositol trisphosphate releases endoplasmic reticulum calcium stores. Calcium flux activates Calcium/Calmodulin-Dependent Protein Kinase II, which phosphorylates transcription factors (e.g., CREB) to enhance metastatic potential [2] [4]. This pathway is hyperactivated in NTRK1-rearrated lung adenocarcinomas [3].

Prevalence and Distribution of NTRK Fusions Across Tumor Types

NTRK fusions occur in <1% of common adult tumors but dominate rare malignancies. Prevalence varies by histology, age, and molecular context:

Table 2: Prevalence of NTRK Fusions in Select Tumor Types

Tumor TypePrevalence (%)Common FusionsMolecular Context
Secretory breast carcinoma>90ETV6-NTRK3Low mutational burden, few co-drivers
Congenital infantile fibrosarcoma91–100ETV6-NTRK3Infant-specific rearrangements
Papillary thyroid carcinoma5–26TPM3-NTRK1, TFG-NTRK1RET fusion-negative tumors
Non-small cell lung cancer0.1–0.3SQSTM1-NTRK1, CD74-NTRK1EGFR/ALK wild-type
Colorectal cancer0.7–1.5LMNA-NTRK1, TPM3-NTRK1Microsatellite instability-high subset

Pediatric tumors exhibit higher frequencies: NTRK fusions occur in 40% of high-grade pediatric gliomas and 90% of cellular congenital mesoblastic nephromas [3] [10]. In adult pan-cancer cohorts, RNA sequencing identifies fusions in 0.03–0.70% of cases, with higher rates in tumors lacking canonical drivers (e.g., KRAS wild-type colorectal cancer) [5]. Geographical and demographic variations are understudied, though NTRK2 fusions correlate with poorer prognosis in neuroblastoma versus NTRK1 [2] [6].

Properties

CAS Number

2412309-60-3

Product Name

Trk-IN-25

IUPAC Name

N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-2-oxo-6-propan-2-yloxypyridine-3-carboxamide

Molecular Formula

C32H26F2N6O4

Molecular Weight

596.6 g/mol

InChI

InChI=1S/C32H26F2N6O4/c1-18(2)43-30-11-9-24(32(42)40(30)23-7-4-21(33)5-8-23)31(41)38-22-6-10-28(26(34)13-22)44-29-12-19-17-37-39(3)27(19)14-25(29)20-15-35-36-16-20/h4-18H,1-3H3,(H,35,36)(H,38,41)

InChI Key

XSDZOIYDMHIIAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.